molecular formula C8H20NOSi B14534799 CID 78065469

CID 78065469

Cat. No.: B14534799
M. Wt: 174.34 g/mol
InChI Key: GZYROTRCNJCNMP-UHFFFAOYSA-N
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Description

2-[(Dimethylsilyl)oxy]-N,N-diethylethan-1-amine is a compound that features a dimethylsilyl group attached to an ethylamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Dimethylsilyl)oxy]-N,N-diethylethan-1-amine typically involves the reaction of dimethylsilyl chloride with N,N-diethylethan-1-amine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:

(CH3)2SiCl+N,N-diethylethan-1-amine2-[(Dimethylsilyl)oxy]-N,N-diethylethan-1-amine+HCl\text{(CH}_3\text{)}_2\text{SiCl} + \text{N,N-diethylethan-1-amine} \rightarrow \text{2-[(Dimethylsilyl)oxy]-N,N-diethylethan-1-amine} + \text{HCl} (CH3​)2​SiCl+N,N-diethylethan-1-amine→2-[(Dimethylsilyl)oxy]-N,N-diethylethan-1-amine+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(Dimethylsilyl)oxy]-N,N-diethylethan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

    Reduction: Reduction reactions can lead to the formation of silanes.

    Substitution: The dimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of functionalized amines.

Scientific Research Applications

2-[(Dimethylsilyl)oxy]-N,N-diethylethan-1-amine has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.

    Biology: The compound can be used in the modification of biomolecules for research purposes.

    Industry: It is used in the production of specialty chemicals and materials, including silicones and siloxanes.

Mechanism of Action

The mechanism by which 2-[(Dimethylsilyl)oxy]-N,N-diethylethan-1-amine exerts its effects involves the interaction of the dimethylsilyl group with various molecular targets. The silyl group can form stable bonds with oxygen, nitrogen, and other elements, facilitating the formation of complex structures. This interaction can influence the reactivity and stability of the compound, making it useful in various applications.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Dimethylsilyl)oxy]-N,N-dimethylethan-1-amine
  • 2-[(Dimethylsilyl)oxy]-N,N-diisopropylethan-1-amine
  • 2-[(Dimethylsilyl)oxy]-N,N-dibutylethan-1-amine

Uniqueness

2-[(Dimethylsilyl)oxy]-N,N-diethylethan-1-amine is unique due to its specific combination of the dimethylsilyl group and the diethylamine backbone. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, which are not observed in similar compounds with different alkyl groups.

Properties

Molecular Formula

C8H20NOSi

Molecular Weight

174.34 g/mol

InChI

InChI=1S/C8H20NOSi/c1-5-9(6-2)7-8-10-11(3)4/h5-8H2,1-4H3

InChI Key

GZYROTRCNJCNMP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCO[Si](C)C

Origin of Product

United States

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